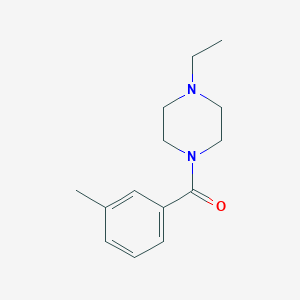
1-(3-Methylbenzoyl)-4-ethylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methylbenzoyl)-4-ethylpiperazine, also known as MBEP, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. MBEP belongs to the class of piperazine derivatives and has a molecular weight of 243.33 g/mol. It has been found to exhibit various pharmacological properties, including anti-inflammatory, analgesic, and antitumor activities.
Mecanismo De Acción
The exact mechanism of action of 1-(3-Methylbenzoyl)-4-ethylpiperazine is not fully understood. However, it has been suggested that 1-(3-Methylbenzoyl)-4-ethylpiperazine exerts its pharmacological effects by interacting with various molecular targets, including enzymes and receptors. For example, 1-(3-Methylbenzoyl)-4-ethylpiperazine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, 1-(3-Methylbenzoyl)-4-ethylpiperazine may reduce inflammation and pain.
Biochemical and Physiological Effects:
1-(3-Methylbenzoyl)-4-ethylpiperazine has been found to exhibit various biochemical and physiological effects. In animal models, 1-(3-Methylbenzoyl)-4-ethylpiperazine has been found to reduce inflammation and pain. It has also been found to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. Additionally, 1-(3-Methylbenzoyl)-4-ethylpiperazine has been found to exhibit antioxidant activity, which may help protect cells from oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(3-Methylbenzoyl)-4-ethylpiperazine in lab experiments is its relatively low toxicity. 1-(3-Methylbenzoyl)-4-ethylpiperazine has been found to exhibit low toxicity in animal models, making it a potential candidate for further development as a therapeutic agent. However, one limitation of using 1-(3-Methylbenzoyl)-4-ethylpiperazine in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacological activity.
Direcciones Futuras
There are several future directions for research on 1-(3-Methylbenzoyl)-4-ethylpiperazine. One direction is to further investigate its pharmacological properties and potential therapeutic applications. For example, additional studies could be conducted to determine the efficacy of 1-(3-Methylbenzoyl)-4-ethylpiperazine in treating various types of cancer. Another direction is to investigate the structure-activity relationship of 1-(3-Methylbenzoyl)-4-ethylpiperazine and its derivatives, which could lead to the development of more potent and selective therapeutic agents. Finally, additional studies could be conducted to investigate the pharmacokinetics and pharmacodynamics of 1-(3-Methylbenzoyl)-4-ethylpiperazine in humans, which could help guide the development of clinical trials.
Métodos De Síntesis
1-(3-Methylbenzoyl)-4-ethylpiperazine can be synthesized using various methods, including the reaction of 3-methylbenzoyl chloride with 4-ethylpiperazine in the presence of a base such as sodium hydroxide. Another method involves the reaction of 3-methylbenzoyl hydrazine with 4-ethylpiperazine in the presence of a dehydrating agent such as phosphorus oxychloride.
Aplicaciones Científicas De Investigación
1-(3-Methylbenzoyl)-4-ethylpiperazine has been extensively studied for its potential as a therapeutic agent in various diseases. It has been found to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of pain and inflammation-related disorders such as arthritis. 1-(3-Methylbenzoyl)-4-ethylpiperazine has also been found to exhibit antitumor activity, making it a potential candidate for the treatment of cancer.
Propiedades
Nombre del producto |
1-(3-Methylbenzoyl)-4-ethylpiperazine |
|---|---|
Fórmula molecular |
C14H20N2O |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
(4-ethylpiperazin-1-yl)-(3-methylphenyl)methanone |
InChI |
InChI=1S/C14H20N2O/c1-3-15-7-9-16(10-8-15)14(17)13-6-4-5-12(2)11-13/h4-6,11H,3,7-10H2,1-2H3 |
Clave InChI |
JBFHZMJDRSUCAS-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C(=O)C2=CC(=CC=C2)C |
SMILES canónico |
CCN1CCN(CC1)C(=O)C2=CC=CC(=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,4-Difluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B261812.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![2-{4-[(2,6-Difluorophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B261820.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)

![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)


![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)



